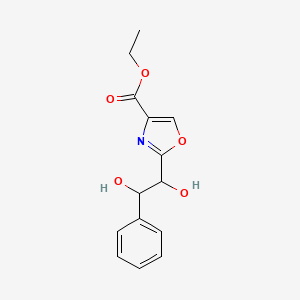

ethyl2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate

Description

Historical Development of Oxazole Derivatives

The chemistry of oxazoles traces back to the 19th century, with the first synthesis of 2-methyl oxazole in 1876 marking the foundation of heterocyclic oxazole research. However, systematic exploration began in earnest during the mid-20th century, driven by the discovery of penicillin, which highlighted the biological potential of nitrogen- and oxygen-containing heterocycles. Two pivotal synthetic methodologies emerged as cornerstones for oxazole derivatization:

- Fischer Oxazole Synthesis (1896) : Emil Fischer’s method utilized cyanohydrins and aldehydes under anhydrous hydrochloric acid to yield 2,5-disubstituted oxazoles. For example, mandelic acid nitrile and benzaldehyde react to form 2,5-diphenyloxazole, demonstrating the method’s utility for aromatic systems.

- van Leusen Oxazole Synthesis (1972) : This approach employed tosylmethylisocyanides (TosMICs) and aldehydes under basic conditions, enabling efficient access to 5-substituted oxazoles via a [3+2] cycloaddition mechanism. The method’s adaptability to solid-phase synthesis and ionic liquid solvents expanded its applicability in modern drug discovery.

Table 1: Key Historical Methods for Oxazole Synthesis

| Method | Year | Reactants | Conditions | Product |

|---|---|---|---|---|

| Fischer Synthesis | 1896 | Cyanohydrin + Aldehyde | HCl gas in dry ether | 2,5-Disubstituted oxazole |

| van Leusen Synthesis | 1972 | TosMIC + Aldehyde | Base (e.g., K₂CO₃, MeOH) | 5-Substituted oxazole |

The evolution of these methods enabled the synthesis of diverse oxazole derivatives, paving the way for their integration into pharmaceutical research.

Significance of the 1,3-Oxazole Scaffold in Pharmaceutical Research

The 1,3-oxazole scaffold is prized for its ability to engage in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets, enhancing binding affinity and selectivity. Its planar structure and electron-rich heteroatoms make it a versatile pharmacophore. Notable applications include:

- Anticancer Agents : Oligomeric pyridyl-oxazole ligands, synthesized via van Leusen reactions, exhibit high affinity for G-quadruplex DNA structures, implicating them in telomerase inhibition. For instance, ligand TOxaPy demonstrated unprecedented stabilization of quadruplexes, underscoring its potential in oncology.

- Antimicrobials : Oxazole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Modifications at the 4- and 5-positions of the oxazole ring optimize solubility and target engagement.

- Anti-inflammatory Compounds : 4-Carboxylate esters, such as ethyl 1,3-oxazole-4-carboxylate derivatives, enhance bioavailability by improving membrane permeability.

The scaffold’s synthetic flexibility allows for strategic functionalization, enabling researchers to fine-tune pharmacokinetic and pharmacodynamic properties.

Position of Ethyl 2-(1,2-Dihydroxy-2-Phenylethyl)-1,3-Oxazole-4-Carboxylate in Oxazole Research

Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate combines three critical structural elements:

- 1,3-Oxazole Core : Serves as the bioactive scaffold, facilitating interactions with enzymatic targets.

- Ethyl Carboxylate at C4 : Enhances solubility and metabolic stability, a common strategy in prodrug design.

- Dihydroxy Phenyl Group at C2 : Introduces hydrogen-bonding capabilities and chiral centers, potentially influencing stereoselective binding.

Synthetic Route :

While the exact synthesis of this compound is not detailed in the provided sources, analogous derivatives suggest a van Leusen-based approach. A plausible pathway involves:

- Aldehyde Preparation : Synthesis of 1,2-dihydroxy-2-phenylethyl aldehyde via oxidation of styrene glycol.

- Cycloaddition : Reaction with TosMIC under basic conditions (e.g., K₂CO₃ in methanol) to form the oxazole ring.

- Esterification : Introduction of the ethyl carboxylate group at C4 via nucleophilic acyl substitution.

Table 2: Structural Features and Hypothesized Roles

| Structural Element | Role in Bioactivity |

|---|---|

| 1,3-Oxazole ring | Base for target interaction |

| Ethyl carboxylate (C4) | Solubility enhancement |

| Dihydroxy phenyl (C2) | Hydrogen bonding and chirality |

This compound’s multifunctional design aligns with trends in hybrid pharmacophore development, where merging bioactive subunits (e.g., dihydroxy phenyl groups with heterocycles) aims to synergize therapeutic effects.

Properties

IUPAC Name |

ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-2-19-14(18)10-8-20-13(15-10)12(17)11(16)9-6-4-3-5-7-9/h3-8,11-12,16-17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBZKXKTDXZYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C(C(C2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl 2-bromoacetate with 2-aminophenol to form an intermediate, which is then cyclized to produce the oxazole ring. The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction, followed by hydroxylation to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The oxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(3-Hydroxyphenyl)-1,3-oxazole-4-carboxylate (S-20A)

- Structure : Features a hydroxylated phenyl ring at the 2-position of the oxazole .

- Synthesis : Prepared via Suzuki coupling between ethyl 2-bromo-1,3-oxazole-4-carboxylate and (3-hydroxyphenyl)boronic acid .

- Key Differences : Unlike the target compound, S-20A lacks the dihydroxyethyl group, reducing its polarity and hydrogen-bonding capacity. This may limit its utility in biological systems requiring hydrophilic interactions.

Methyl 2-(Chloromethyl)-1,3-oxazole-4-carboxylate

- Structure : Contains a chloromethyl substituent at the 2-position .

- Reactivity : The electron-withdrawing chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitutions. In contrast, the dihydroxyethyl group in the target compound may favor oxidation or conjugation reactions .

Ethyl 2-(3-Bromophenyl)-1,3-oxazole-4-carboxylate

- Structure : A brominated phenyl group at the 2-position .

- Applications : Bromine’s steric and electronic effects could enhance binding to hydrophobic pockets in proteins, whereas the target compound’s dihydroxyethyl group may target polar active sites .

Functionalized Oxazole Derivatives

Sulfonamide-Linked Oxazoles (7b, 7c, 8a, 8b)

- Structure: Compounds like methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (8a) incorporate sulfonamide bridges and amino groups .

- Properties :

- Comparison : The target compound’s dihydroxyethyl group may lower its melting point compared to sulfonamide derivatives due to reduced rigidity.

Pyrazole-Oxazole Hybrids

- Example: Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate .

- Key Contrast : Pyrazole rings offer distinct aromaticity and hydrogen-bonding profiles compared to oxazoles. The target compound’s oxazole core may provide stronger π-π stacking interactions in biological systems .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological evaluations, including antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate is , with a molecular weight of approximately 233.22 g/mol. The compound features an oxazole ring which is known for its role in various biological activities.

Synthesis

The synthesis of ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway often includes steps such as condensation reactions and cyclization to form the oxazole ring structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxazole moiety exhibit notable antimicrobial properties. Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate has been evaluated against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus niger | 1.6 |

| Escherichia coli | 20 |

| Staphylococcus aureus | 17 |

These results suggest that the compound exhibits strong antifungal activity and moderate antibacterial effects against certain strains.

Antioxidant Activity

The antioxidant potential of ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate has also been assessed. The compound demonstrated moderate antioxidant activity in comparison to standard antioxidants such as butylated hydroxyanisole (BHA). The ability to scavenge free radicals indicates its potential use in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies. For instance, cytotoxic effects were evaluated against various cancer cell lines:

| Cell Line | IC50 (µg/ml) |

|---|---|

| A549 (lung cancer) | 11.20 |

| HeLa (cervical cancer) | 15.73 |

| MCF7 (breast cancer) | 59.61 |

These findings indicate that ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate may serve as a promising candidate for further development in cancer therapeutics.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives and evaluated their biological activities. Among these derivatives, ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate exhibited the highest cytotoxicity against A549 cells compared to other tested compounds . This highlights its potential as a lead compound for developing new anticancer agents.

Q & A

Basic: What synthetic strategies are employed for ethyl2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?

Answer:

The synthesis of oxazole derivatives typically involves cyclization reactions or functional group modifications. For this compound, key steps may include:

- Nucleophilic substitution : Reacting a precursor like ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate with a dihydroxyethylphenyllithium reagent. The choice of leaving group (e.g., chloro vs. bromo) significantly impacts reactivity, with bromo derivatives offering higher reactivity due to weaker C–X bonds .

- Protection of hydroxyl groups : Using silyl or acetyl protecting groups to prevent undesired side reactions during esterification or cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while temperature control (0–25°C) minimizes thermal degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.